Mpoe cholesterol

Description

However, evidence from neuroscience research identifies "MPOE" (Meng-Po overexpression) as a kinase-related manipulation that modulates protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) signaling in neuronal circuits, indirectly influencing lipid metabolism pathways . This suggests a hypothetical link between MPOE-mediated signaling and cholesterol trafficking or metabolism, though direct structural or functional data on "Mpoe cholesterol" remain absent in the provided evidence.

Properties

CAS No. |

99559-58-7 |

|---|---|

Molecular Formula |

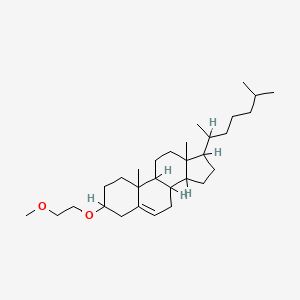

C30H52O2 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

3-(2-methoxyethoxy)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C30H52O2/c1-21(2)8-7-9-22(3)26-12-13-27-25-11-10-23-20-24(32-19-18-31-6)14-16-29(23,4)28(25)15-17-30(26,27)5/h10,21-22,24-28H,7-9,11-20H2,1-6H3 |

InChI Key |

PIUHQZRZWFGGJL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOC)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOC)C)C |

Synonyms |

methoxypolyethoxylated cholesterol MPOE cholesterol |

Origin of Product |

United States |

Chemical Reactions Analysis

Cholesterol’s Core Chemical Reactions

Cholesterol participates in reactions critical to biological systems and industrial applications. Key reactions include:

Oxidation Reactions

Cholesterol undergoes oxidation to form oxysterols (e.g., 7β-hydroxycholesterol, 25-hydroxycholesterol), mediated by enzymes like cholesterol oxidase or reactive oxygen species . These reactions are significant in membrane remodeling and disease pathogenesis.

Example Reaction:

| Oxidized Product | Biological Role | Reference |

|---|---|---|

| 7β-Hydroxycholesterol | Atherosclerosis marker | |

| 25-Hydroxycholesterol | Immune response modulation |

Esterification

Cholesterol esters form via enzymatic esterification with fatty acids, catalyzed by cholesterol esterase. This reaction is central to lipoprotein metabolism :

Reaction Mechanism:

| Substrate | Product | Application |

|---|---|---|

| Cholesterol linoleate | Free cholesterol | Lipid digestion and absorption |

Bromination-Debromination

Used for purification, cholesterol reacts with bromine to form dibromocholesterol, which precipitates for isolation :

Reaction:

\text{Cholesterol}+\text{Br}_2\rightarrow \text{Dibromocholesterol}\(\text{insoluble})

| Step | Purpose |

|---|---|

| Bromination | Selectively precipitate cholesterol |

| Debromination | Regenerate pure cholesterol |

Cholesterol in Drug Delivery Systems

Modified cholesterol derivatives (e.g., oxidized forms) enhance nanoparticle targeting and stability. For example, LNPs (lipid nanoparticles) with oxidized cholesterol exhibit improved hepatic delivery :

| Cholesterol Derivative | Function | Reference |

|---|---|---|

| 7β,25-Dihydroxycholesterol | Enhances LNP membrane integration | |

| Cholest-5-ene-3,20-diol | Facilitates controlled drug release |

Enzymatic Pathways Involving Cholesterol

The mevalonate pathway synthesizes cholesterol and is regulated by HMG-CoA reductase. Inhibitors like statins target this enzyme :

Key Steps:

-

HMG-CoA Reductase Reaction:

-

Squalene Epoxidation:

| Enzyme | Role |

|---|---|

| HMG-CoA reductase | Rate-limiting step in cholesterol synthesis |

| Lanosterol synthase | Cyclizes squalene epoxide to lanosterol |

Analytical Methods for Cholesterol Reactions

The CHOD-PAP method quantifies cholesterol via enzymatic oxidation and colorimetric detection :

Steps:

-

Cholesterol esterase hydrolyzes esters.

-

Cholesterol oxidase oxidizes free cholesterol.

-

Peroxidase generates a chromophore (absorbance at 500–550 nm).

| Reagent | Function |

|---|---|

| 4-Aminophenazone | Chromophore for spectrophotometric readout |

Research Gaps and Limitations

While extensive data exists on cholesterol’s chemistry, the term "Mpoe cholesterol" remains unidentifiable in authoritative sources. Potential explanations include:

-

Typographical error : Possible intended terms include "MPOE" (methoxypropyl oxirane ethyl) or "modified polyethylene glycol-cholesterol."

-

Niche terminology : The compound may be referenced under a proprietary name not indexed in public databases.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Analytical Techniques : Enzymatic methods (e.g., CHOD-PAP) and Friedewald’s formula for LDL-C estimation are standard for cholesterol quantification . In contrast, MPOE studies rely on fluorescent biosensors (e.g., PKA-SPARK) to track kinase activity .

- Contradictions in Evidence : While cholesterol sulfate and deuterated cholesterol are well-characterized, "Mpoe cholesterol" lacks empirical validation as a distinct compound. Its association with kinase pathways remains speculative.

Q & A

Q. What standardized methodologies are recommended for quantifying cholesterol in experimental models, and how do they differ in sensitivity?

The CHOD-PAP enzymatic method is widely used for total cholesterol quantification due to its specificity for cholesterol esters and free cholesterol, with detection limits of 2–750 mg/dL . For LDL-C estimation in clinical research, the Friedewald formula (LDL-C = Total Cholesterol − HDL-C − Triglycerides/5) is applied but has limitations in hypertriglyceridemia (>400 mg/dL), necessitating ultracentrifugation or direct assays . Researchers must validate these methods against gas chromatography-mass spectrometry (GC-MS) for lipidomics studies to ensure accuracy .

Q. How should experimental designs be structured to evaluate cholesterol’s role in cellular membrane dynamics or atherogenesis?

- In vitro models : Use liposome-based systems with controlled cholesterol:phospholipid ratios (e.g., 1:1 to 1:4) to mimic membrane fluidity .

- In vivo models : Employ hypercholesterolemic hamsters or ApoE−/− mice fed high-fat diets (e.g., 1.25% cholesterol, 15% fat) for 8–12 weeks to induce atherosclerosis .

- Endpoints : Measure plaque burden via histology (Oil Red O staining) and serum LDL-C/HDL-C ratios, ensuring blinding to reduce bias .

Q. What are the critical considerations for sample preparation in cholesterol assays to avoid pre-analytical errors?

- Serum/plasma separation : Centrifuge blood samples at 1,500–2,000 × g within 1 hour of collection to prevent erythrocyte lysis, which alters lipid profiles .

- Storage : Freeze samples at −80°C with 0.01% EDTA to inhibit oxidation .

- Replicates : Run triplicate measurements for enzymatic assays, accepting <5% coefficient of variation (CV) .

Advanced Research Questions

Q. How can crystallographic and spectroscopic techniques elucidate cholesterol’s structural interactions in lipid rafts or pathological deposits?

- X-ray diffraction : Resolve cholesterol monohydrate crystal structures (space group P1, unit cell dimensions 14.2 × 14.2 × 34.8 Å) to study plaque calcification .

- Solid-state NMR : Analyze cholesterol’s orientation in membranes using ²H-labeled sterols and quadrupolar splitting patterns .

- Cryo-EM : Map cholesterol distribution in lipoprotein particles (e.g., LDL, HDL) at near-atomic resolution .

Q. How do researchers reconcile contradictory epidemiological data on cholesterol’s association with cardiovascular mortality?

Conflicting results (e.g., Framingham Study vs. Uffe Ravnskov’s meta-analyses) often arise from:

- Cohort heterogeneity : Age, sex, and comorbidities (e.g., diabetes) modulate cholesterol’s risk profile .

- Confounding variables : Adjust for statin use, diet, and genetic factors (e.g., PCSK9 mutations) in multivariate regression .

- Publication bias : Negative results are underreported; consult registries like ClinicalTrials.gov for unpublished data .

Q. What advanced statistical approaches are used to analyze cholesterol-related "big data" from multi-omics studies?

- Pathway analysis : Apply tools like MetaboAnalyst 5.0 to integrate lipidomics (LC-MS), transcriptomics (RNA-seq), and GWAS data, focusing on SREBP-2 and LXR pathways .

- Machine learning : Train random forest models on NHANES datasets to predict CVD risk using LDL-C/HDL-C ratios, apoB/apoA-I, and lipoprotein(a) .

Q. What validation protocols are essential for novel cholesterol detection technologies (e.g., biosensors, microfluidics)?

- Analytical validation : Assess linearity (0–300 mg/dL), precision (inter-day CV <10%), and recovery (95–105%) against NIST-certified reference materials .

- Clinical validation : Compare results with gold-standard methods (e.g., HPLC) in 200+ samples across dyslipidemia subtypes .

- Regulatory compliance : Follow CLIA (Clinical Laboratory Improvement Amendments) or ISO 15189 guidelines for certification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.